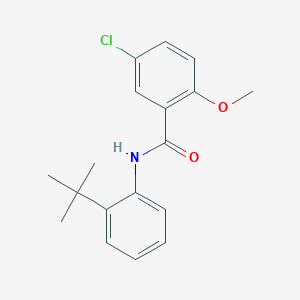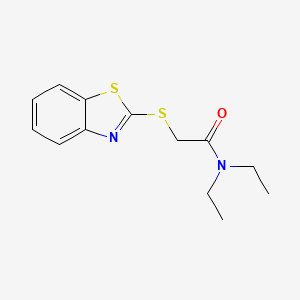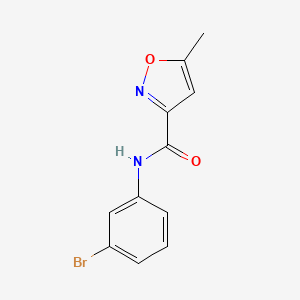
N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide, also known as BVT.2733, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which are known to have diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. It has also been shown to inhibit the activity of HDAC6, an enzyme that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation. In addition, it has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
There are several future directions for the study of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis and colitis. In addition, further research is needed to elucidate its mechanism of action and to identify its molecular targets and pathways. Finally, the synthesis of analogs of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesemethoden
The synthesis of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide has been reported in the literature. The method involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-tert-butylaniline in the presence of a base to give the desired product. The yield of the reaction is reported to be around 45%.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was shown to reduce inflammation in a mouse model of colitis.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)14-7-5-6-8-15(14)20-17(21)13-11-12(19)9-10-16(13)22-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXPIVZEQDBMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)

